molecular formula C8H11Cl2N B1487716 2-(3-Chloro-phenyl)-ethylamine hydrochloride CAS No. 89042-13-7

2-(3-Chloro-phenyl)-ethylamine hydrochloride

Cat. No. B1487716
CAS RN: 89042-13-7
M. Wt: 192.08 g/mol
InChI Key: WBWLICPBNLTAFK-UHFFFAOYSA-N
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Description

This would involve providing a brief overview of the compound, including its molecular formula, molar mass, and structural formula. It may also include information on its appearance and state at room temperature.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Antidepressant Activity

One research study focused on the synthesis and evaluation of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, highlighting their potential antidepressant activity. These derivatives were tested in rodent models for their ability to inhibit neurotransmitter uptake and displayed promising results as potential antidepressants. Venlafaxine, a compound related to 2-(3-Chloro-phenyl)-ethylamine hydrochloride, is currently undergoing clinical evaluation for its antidepressant properties (Yardley et al., 1990).

σ1 Ligand Discovery

Another study presented the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine hydrochloride. This research aimed to discover potent and selective σ1 ligands, which are of interest for their therapeutic potential in neurodegenerative diseases and psychiatric disorders. The study identified several compounds with high σ1 affinity, suggesting their utility in further pharmacological applications (Nakazato et al., 1999).

Dopamine Receptor Ligands

Research into 2-(4-Chloro-3-hydroxyphenyl)ethylamine and its derivatives explored their use as dopamine (DA) receptor ligands. The study synthesized and evaluated the affinity of these compounds for DA receptors, aiming to discover new therapeutics for disorders related to dopaminergic dysfunction. This research contributes to understanding the pharmacophore for DA receptor interaction and offers insights into the design of novel DA receptor ligands (Claudi et al., 1992).

Orthometalation Chemistry

In the field of organometallic chemistry, one study discussed the orthopalladation of primary benzylamines and (2-Phenylethyl)amine, highlighting the chemical versatility of these compounds in forming orthometalated complexes. This research provides valuable knowledge for the development of catalysis and synthetic methodologies, demonstrating the utility of 2-(3-Chloro-phenyl)-ethylamine hydrochloride and its derivatives in creating complex organometallic structures (Vicente et al., 1997).

Impurity Profile and Drug Development

Another study focused on the impurity profile of Venlafaxine hydrochloride, a phenyl ethylamine derivative used for treating depression. This research is crucial for the pharmaceutical development process, ensuring the safety and efficacy of drug substances by identifying and characterizing potential impurities (Saravanan et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(3-chlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWLICPBNLTAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-phenyl)-ethylamine hydrochloride

CAS RN

89042-13-7
Record name Benzeneethanamine, 3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89042-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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